molecular formula C15H22N2O3 B3027358 (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate CAS No. 1286208-80-7

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027358
CAS No.: 1286208-80-7
M. Wt: 278.35
InChI Key: WTUORIUNLIZPCZ-LLVKDONJSA-N
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Description

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based building block of high value in medicinal chemistry and pharmaceutical research. Its structure, featuring a Boc-protected amine and a phenoxy linkage, makes it a versatile intermediate for constructing more complex molecules. This compound is part of a class of chemicals frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly as a key scaffold in the development of kinase inhibitors . The stereochemistry of the pyrrolidine ring is critical for conferring specific biological activity and selectivity in target molecules . As a reagent, it is commonly employed to introduce a chiral amine-containing moiety into potential drug candidates. Precise information on the specific mechanism of action for this exact compound is a subject of ongoing research, as its primary value lies in its role as a synthetic intermediate. This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information. Storage should be in a sealed container under inert conditions at 2-8°C to maintain prolonged stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(2-aminophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUORIUNLIZPCZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133414
Record name 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-80-7
Record name 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-tert-butyl pyrrolidine-1-carboxylate and 2-aminophenol.

    Coupling Reaction: The key step involves the coupling of ®-tert-butyl pyrrolidine-1-carboxylate with 2-aminophenol under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine, a critical step for further functionalization.

Reaction ConditionsReagents/CatalystsYieldReferences
Acidic hydrolysisTrifluoroacetic acid (TFA) in dichloromethane95%
Microwave-assisted deprotectionHCl in dioxane (120°C)98%

This reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene. The freed amine is highly reactive in subsequent alkylation or acylation reactions.

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenoxy group undergoes nucleophilic substitution, particularly at the para-position relative to the amino group.

SubstrateNucleophileConditionsYieldReferences
2-Amino-6-fluorophenoxyKOtBu/18-crown-6DMF, 80°C, 12 h78%
2-Amino-6-fluorophenoxyNaN₃ (azidation)DMSO, 100°C, 24 h65%

Steric hindrance from the pyrrolidine ring limits reactivity at the ortho-position.

Reductive Amination

The primary amine on the phenoxy arm participates in reductive amination with aldehydes or ketones.

Carbonyl CompoundReducing AgentSolventYieldReferences
BenzaldehydeNaBH₃CNMeOH82%
CyclohexanoneNaBH(OAc)₃DCE75%

Optimal pH (4–6) is maintained using acetic acid to protonate the intermediate imine.

Cross-Coupling Reactions

The aryl amine group facilitates palladium-catalyzed couplings, enabling C–C or C–N bond formation.

Suzuki–Miyaura Coupling

Boronic AcidCatalyst SystemBaseYieldReferences
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O68%
4-Pyridylboronic acidPdCl₂(dppf), CsFDMF60%

Reactions require inert atmospheres and temperatures of 80–100°C .

Buchwald–Hartwig Amination

AmineCatalyst SystemLigandYieldReferences
MorpholinePd₂(dba)₃, Xantphost-BuONa73%
PiperidinePd(OAc)₂, BINAPCs₂CO₃70%

Hydrogenation of the Pyrrolidine Ring

The saturated pyrrolidine ring can undergo partial hydrogenation under high-pressure H₂:

CatalystPressure (psi)SolventProductYieldReferences
PtO₂50EtOHPartially saturated derivative85%
Ra-Ni30THFRing-opened amine55%

Functionalization of the Amino Group

The 2-aminophenoxy moiety participates in diazotization and acylation:

Reaction TypeReagentsConditionsYieldReferences
DiazotizationNaNO₂, H₂SO₄0–5°C, H₂O88%
AcetylationAcetic anhydridePyridine, RT95%

Key Mechanistic Insights:

  • Steric Effects : The tert-butyl group and pyrrolidine ring impose steric constraints, favoring reactions at the less hindered phenoxy amine .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

  • Enantioselectivity : The (R)-configuration influences chiral induction in asymmetric syntheses, though specific data on enantiomeric excess remain limited in public literature .

This compound’s versatility in coupling, deprotection, and functionalization reactions makes it invaluable in pharmaceutical intermediate synthesis and materials science .

Scientific Research Applications

Basic Information

  • IUPAC Name : (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate
  • CAS Number : 1286208-80-7
  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol

Structural Characteristics

The compound features a pyrrolidine ring, which is known for its role in various bioactive molecules. The presence of an aminophenoxy group enhances its potential interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the investigation of its efficacy in treating various diseases.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Further studies are needed to elucidate the specific activity of this compound in such contexts.

Pharmacology

The compound's pharmacological profile is being studied to assess its safety and efficacy as a potential drug candidate. Preliminary studies suggest that it may possess anti-inflammatory properties, making it relevant for conditions such as arthritis or other inflammatory diseases.

Data Table: Pharmacological Properties

PropertyValue
SolubilitySoluble in DMSO
ToxicityNot extensively studied
BioavailabilityUnder investigation

Materials Science

In addition to biological applications, this compound can be utilized in materials science, particularly in the synthesis of polymers and composites that require specific functional groups for enhanced properties.

Application Example: Polymer Synthesis

The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities that can respond to environmental stimuli.

Safety Data Table

Hazard TypePrecautionary Measures
Skin IrritationWear protective gloves
Eye ContactUse safety goggles
InhalationEnsure adequate ventilation

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

Key Compounds:
Compound Name CAS No. Molecular Formula Substituent Key Features Reference
(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate 250275-15-1 C₁₅H₂₂N₂O₃ 2-aminophenoxy Reactive amine for conjugation; chiral R-configuration
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate 199174-29-3 C₁₀H₂₀N₂O₂ aminomethyl Smaller substituent; higher hydrophilicity
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate - C₁₆H₂₀F₃NO₃ 2-(trifluoromethyl)phenoxy Lipophilic CF₃ group; S-configuration
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ hydroxymethyl Polar hydroxyl group; oxidizable
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate 127423-61-4 C₁₀H₁₉NO₅S methylsulfonyloxy Reactive leaving group (e.g., for SN2 reactions)
Analysis:
  • Substituent Reactivity: The 2-aminophenoxy group in the target compound enables nucleophilic aromatic substitution or diazotization, whereas the methylsulfonyloxy group in CAS 127423-61-4 is a superior leaving group for displacement reactions .
  • Stereochemical Impact: The R-configuration in the target compound contrasts with the S-enantiomer in the trifluoromethylphenoxy derivative (), which may lead to divergent binding affinities in chiral environments .
  • Physicochemical Properties: The trifluoromethyl group enhances lipophilicity (logP ~1.99 for CAS 127423-61-4) compared to the hydrophilic aminophenoxy (logP ~1.5 estimated) . Hydroxymethyl derivatives (e.g., CAS 138108-72-2) exhibit higher polarity due to hydrogen-bonding capacity, improving aqueous solubility .

Structural Similarity and Divergence

  • Moderate Similarity (Score 0.90–0.94): Compounds like tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) feature azetidine rings, altering ring strain and conformational flexibility .

Biological Activity

(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential applications in drug development, particularly concerning neurological disorders. This compound features a tert-butyl group and an amino-substituted phenoxy moiety, with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol .

Research indicates that this compound interacts with specific receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological conditions. Compounds in this class have demonstrated selective antagonistic properties towards NMDA receptors, suggesting a potential role in modulating excitatory neurotransmission . However, detailed studies on the exact mechanism of action for this specific compound remain limited.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the phenoxy group significantly influence binding affinity and selectivity towards NMDA receptors. For instance, variations in substituents can lead to marked differences in pharmacological properties, making this compound a unique candidate for further exploration in drug design .

Binding Affinity

Studies have demonstrated that this compound exhibits varying affinities for NMDA receptors depending on structural modifications. This selectivity is crucial for understanding how different substituents influence receptor binding and subsequent signaling pathways .

Anticancer Activity

While specific anticancer activity data for this compound is not extensively documented, related pyrrolidine derivatives have been evaluated for their anticancer properties. For example, a study on 5-oxopyrrolidine derivatives revealed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells, highlighting the importance of structural variations in biological efficacy . The findings suggest that similar derivatives may exhibit varying degrees of cytotoxicity against cancerous cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureKey Differences
(S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylateC₁₅H₂₂N₂O₃Enantiomeric form; may exhibit different biological activity.
(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylateC₁₅H₁₉N₂O₄Contains a nitro group instead of an amino group; alters interaction profile.
(R)-tert-Butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylateC₁₅H₂₂N₂O₃Ethoxy substitution changes solubility and receptor interaction.

This table illustrates how variations in substituents can lead to significant differences in pharmacological properties, reinforcing the need for further exploration of this compound in drug development contexts.

Future Research Directions

Future research on this compound could focus on:

  • Detailed Mechanistic Studies : Investigating the precise mechanisms by which this compound interacts with NMDA receptors.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Broader Biological Activity Screening : Expanding testing to include other types of cancer cells and neurodegenerative disease models to fully characterize its biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate?

The compound can be synthesized via nucleophilic substitution or functionalization of the pyrrolidine ring. For example, tert-butyl ester intermediates are often prepared using Boc-protected pyrrolidine derivatives. A typical method involves reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-aminophenol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) . Alternatively, sulfonate intermediates (e.g., mesylation with methanesulfonyl chloride in dichloromethane and triethylamine at 0°C) can facilitate subsequent substitution reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical confirmation),
  • Mass spectrometry (ESI-MS for molecular ion verification),
  • Chromatography (HPLC for purity assessment; column conditions vary, e.g., hexane/EtOAc gradients),
  • Physical property analysis (melting point, LogP via shake-flask method, and PSA calculations) . For example, intermediates like tert-butyl (R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate are confirmed by ¹H NMR (δ 1.44 ppm for tert-butyl group) .

Q. How should researchers handle and store this compound safely?

  • Use personal protective equipment (gloves, lab coat, eye protection) due to potential skin/eye irritation .
  • Store in a cool, dry environment under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyl carbamate group.
  • Avoid incompatible materials (strong acids/bases or oxidizing agents) .

Advanced Research Questions

Q. How can low yields in the final substitution step be optimized?

Low yields often arise from steric hindrance at the pyrrolidine 3-position. Strategies include:

  • Temperature control : Conduct reactions at 0°C to minimize side reactions .
  • Catalyst selection : Use DMAP to enhance nucleophilic displacement efficiency .
  • Purification : Employ flash column chromatography with optimized solvent ratios (e.g., hexane/EtOAc 6:4) . For example, adjusting the equivalents of 2-aminophenol (1.2–1.5 eq) improved yields in analogous syntheses .

Q. How do discrepancies in NMR data for stereoisomers be resolved?

Discrepancies may occur due to diastereomeric impurities or incorrect protecting group removal. Solutions include:

  • Chiral HPLC with a cellulose-based column to separate enantiomers.
  • NOESY experiments to confirm spatial proximity of protons (e.g., distinguishing R vs. S configurations at the pyrrolidine 3-position) . In one study, misassignment of a tert-butyl group’s chemical shift led to re-evaluation of coupling constants in the pyrrolidine ring .

Q. What experimental designs are recommended for assessing compound stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS. The tert-butyl carbamate is prone to acidic cleavage (e.g., TFA-mediated deprotection) .
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~135°C based on flash point data) .
  • Light exposure tests : UV-Vis spectroscopy to detect photooxidation of the 2-aminophenoxy moiety .

Q. How can structural analogs be designed to improve biological activity while retaining the pyrrolidine scaffold?

  • Bioisosteric replacement : Substitute the 2-aminophenoxy group with pyridyl (e.g., pyridin-3-yl) or heterocyclic moieties to enhance solubility or target affinity .
  • Side-chain functionalization : Introduce sulfonyl or trifluoromethyl groups at the pyrrolidine nitrogen for metabolic stability . For instance, replacing tert-butyl with benzyl carbamate improved cellular uptake in analogs targeting BET bromodomains .

Data Contradiction Analysis

Q. How should conflicting LogP values (e.g., 2.72 vs. calculated 3.1) be addressed?

Discrepancies between experimental and computational LogP values may stem from:

  • Measurement methods : Shake-flask vs. HPLC-derived LogP can vary due to solvent system choices .
  • Tautomerism : The 2-aminophenoxy group’s protonation state in aqueous vs. organic phases affects partitioning . Validate results using multiple techniques (e.g., reverse-phase HPLC retention time correlation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

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